Carbonic anhydrase inhibitor 7
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Overview
Description
Carbonic anhydrase inhibitor 7 is a member of the carbonic anhydrase inhibitors, a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in various physiological processes, including pH regulation and ion transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitor 7 typically involves the reaction of diphenyl cyanocarbonimidate with 4-aminobenzenesulfonamide in tetrahydrofuran under reflux conditions for 24 hours . This method yields the desired compound with high purity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Carbonic anhydrase inhibitor 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its activity or selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonamide and amine derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
Carbonic anhydrase inhibitor 7 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its role in regulating cellular pH and ion transport.
Medicine: Investigated for its potential in treating conditions such as glaucoma, epilepsy, and certain types of cancer
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
Carbonic anhydrase inhibitor 7 exerts its effects by binding to the active site of carbonic anhydrase enzymes, inhibiting their activity. This inhibition disrupts the reversible hydration of carbon dioxide, leading to alterations in pH and ion transport. The compound specifically targets carbonic anhydrase isoforms II, VII, and XIV, which are implicated in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used primarily for treating glaucoma and epilepsy.
Methazolamide: Similar to acetazolamide but with a longer elimination half-life and fewer adverse effects on the kidneys.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.
Uniqueness
Carbonic anhydrase inhibitor 7 is unique due to its selective inhibition of specific carbonic anhydrase isoforms, making it a promising candidate for targeted therapies in conditions such as epilepsy and certain cancers. Its ability to modulate pH and ion transport at the cellular level further distinguishes it from other inhibitors .
Properties
Molecular Formula |
C23H17N3O5S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N3O5S/c24-32(28,29)16-8-6-15(7-9-16)25-23(27)18-12-20(26-19-4-2-1-3-17(18)19)14-5-10-21-22(11-14)31-13-30-21/h1-12H,13H2,(H,25,27)(H2,24,28,29) |
InChI Key |
RUZZTBSPLOGDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
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